ER-34122

Inflammation Eicosanoid Profiling Pharmacodynamics

Procure ER-34122 for robust dual-pathway inhibition studies. This tool uniquely suppresses both leukotriene (5-LOX) and prostaglandin (COX) cascades, overcoming the limitations of single-target agents like indomethacin or zileuton. Essential for dissecting arachidonic acid-driven inflammation and early arthritis models where single inhibitors fail. Also a key benchmark for BCS Class II/IV solid dispersion formulation development. Validate your hypotheses with this high-purity, orally active probe.

Molecular Formula C27H26ClN3O5
Molecular Weight 508.0 g/mol
CAS No. 179325-62-3
Cat. No. B1240944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER-34122
CAS179325-62-3
Synonyms5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide
ER 34122
ER-34122
Molecular FormulaC27H26ClN3O5
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC
InChIInChI=1S/C27H26ClN3O5/c1-33-20-10-5-17(6-11-20)24-16-25(30-31(24)19-8-12-21(34-2)13-9-19)27(35-3,36-4)18-7-14-23(28)22(15-18)26(29)32/h5-16H,1-4H3,(H2,29,32)
InChIKeyUSJVSASRKOHVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ER-34122 (CAS 179325-62-3): Pyrazole-Derived Dual 5-LOX/COX Inhibitor for Inflammatory Pathway Research


5-[[1,5-bis(4-methoxyphenyl)pyrazol-3-yl]-dimethoxymethyl]-2-chlorobenzamide (ER-34122, CAS 179325-62-3) is a novel pyrazole derivative that functions as an orally active, dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) [1]. Characterized by its molecular formula C27H26ClN3O5 and molecular weight 508.0 g/mol, this compound simultaneously suppresses the production of leukotrienes (via 5-LOX) and prostaglandins (via COX), positioning it as a specialized tool for dissecting arachidonic acid cascade interactions and evaluating dual-pathway inhibition in inflammation models where single-target agents exhibit limited efficacy [2].

Why ER-34122 Cannot Be Interchanged with Single-Target COX or 5-LOX Inhibitors in Mechanistic Inflammation Studies


The interchangeable use of generic COX inhibitors (e.g., indomethacin) or 5-LOX inhibitors (e.g., zileuton) as substitutes for ER-34122 introduces fundamental experimental confounds. Single-target COX inhibition alone fails to suppress 5-LOX-driven polymorphonuclear leukocyte (PMN) infiltration and edema in arachidonic acid-induced inflammation models, whereas single-target 5-LOX inhibition does not address the COX-mediated prostaglandin component [1]. This pathway-specific divergence yields distinct functional outcomes: ER-34122 demonstrates anti-inflammatory activity in early-stage spontaneous arthritis where indomethacin shows no significant effect [2]. Consequently, substitution not only compromises the internal validity of dual-pathway interrogation but also yields quantitatively and qualitatively different phenotypic outcomes, undermining the reproducibility of studies designed to evaluate integrated arachidonic acid cascade modulation.

ER-34122: Quantitative Comparative Evidence for Dual 5-LOX/COX Inhibition


Dual Pathway Inhibition: ER-34122 Suppresses Both LTB4 and PGE2 Generation in Arachidonic Acid-Induced Ear Inflammation

In the arachidonic acid-induced mouse ear inflammation model, ER-34122 demonstrated simultaneous suppression of both 5-LOX-derived leukotrienes (LTB4, LTC4) and COX-derived prostaglandin E2 (PGE2). In contrast, the COX inhibitor indomethacin inhibited only PGE2 generation without affecting leukotriene levels, while the 5-LOX inhibitor zileuton inhibited leukotrienes but not PGE2. This dual inhibition profile distinguishes ER-34122 from single-pathway agents [1].

Inflammation Eicosanoid Profiling Pharmacodynamics

Superior Anti-Inflammatory Efficacy: ER-34122 Inhibits Ear Edema Where COX Inhibitor Indomethacin Fails

In the arachidonic acid-induced ear edema model, ER-34122 dose-dependently inhibited edema formation and myeloperoxidase (MPO) accumulation (a marker of neutrophil infiltration). The 5-LOX inhibitor zileuton also suppressed these inflammatory responses, whereas the COX inhibitor indomethacin failed to do so, despite completely inhibiting PGE2 generation. This demonstrates that suppression of the 5-LOX pathway is necessary for reducing edema and neutrophil influx in this model [1].

Inflammation Edema In Vivo Pharmacology

Therapeutic Activity in Early Arthritis: ER-34122 Suppresses Articular Lesion Progression Where Indomethacin Shows No Effect

In the MRL/MpJ-lpr/lpr (MRL/l) mouse model of spontaneous autoimmune arthritis, chronic oral administration of ER-34122 (1-100 mg/kg/day) from 6 to 10 weeks of age suppressed the progression of polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and multiplication of synovial lining cells in the early disease stage. In contrast, the COX inhibitor indomethacin (1 mg/kg/day) had no significant beneficial effect on these early articular lesion indices [1].

Arthritis Autoimmune Disease In Vivo Pharmacology

Solid Dispersion Formulation Enables 100-Fold Oral Bioavailability Enhancement in Beagle Dogs

ER-34122 exhibits poor aqueous solubility, which limits oral absorption. A solid dispersion formulation with hydroxypropylmethylcellulose (HPMC, TC-5RW) produced a fully amorphous state and yielded a dissolution rate significantly greater than that of crystalline ER-34122 or its physical mixture. In beagle dogs, the solid dispersion formulation increased both maximum plasma concentration (Cmax) and area under the curve (AUC) by approximately 100-fold compared to pure crystalline drug [1].

Formulation Science Pharmacokinetics Oral Bioavailability

Ex Vivo LOX/COX Inhibition Demonstrates Orally Bioavailable Dual Pathway Suppression

Oral administration of ER-34122 (0.03-1 mg/kg) to rats produced dose-dependent inhibition of calcium ionophore-stimulated LTB4 production (5-LOX pathway) in whole blood ex vivo, confirming systemic bioavailability and target engagement. Simultaneously, thromboxane B2 (TXB2) production (COX pathway) was also inhibited [1].

Ex Vivo Pharmacology Biomarker Oral Bioavailability

High-Value Research Applications for ER-34122 (CAS 179325-62-3)


Dissecting 5-LOX vs. COX Contributions in Acute Neutrophilic Inflammation

ER-34122 is optimally deployed in studies using arachidonic acid-induced ear edema or similar acute inflammation models to differentiate the relative contributions of 5-LOX-derived leukotrienes versus COX-derived prostaglandins to neutrophil recruitment and edema. Because single-target inhibitors fail to suppress the full inflammatory response in this model, ER-34122 provides a critical dual-inhibition benchmark against which selective pathway inhibitors can be compared [1].

Evaluating Dual Pathway Inhibition in Early-Stage Autoimmune Arthritis

For programs investigating the role of 5-LOX products in early autoimmune arthritis pathology, ER-34122 is the appropriate tool compound. The MRL/lpr mouse model demonstrates that ER-34122 suppresses early articular lesions (PMN infiltration, synovial edema) where the COX inhibitor indomethacin is ineffective, implicating the 5-LOX pathway as a key driver of early disease progression [2].

Preclinical Oral Dosing Studies Requiring Formulation Optimization

ER-34122 serves as a valuable model compound for investigating solid dispersion and amorphous formulation strategies to overcome poor aqueous solubility. The documented 100-fold improvement in oral bioavailability achieved with HPMC solid dispersion in beagle dogs provides a benchmark for formulation scientists developing enabling technologies for BCS Class II/IV compounds [3].

Pharmacodynamic Biomarker Studies of Dual 5-LOX/COX Target Engagement

ER-34122 is suitable for ex vivo pharmacodynamic studies using whole blood assays to quantify simultaneous 5-LOX (LTB4) and COX (TXB2) inhibition. The dose-dependent suppression of both eicosanoid classes following oral administration in rats establishes a translatable biomarker framework for evaluating dual inhibitor exposure-response relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ER-34122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.